molecular formula C5Cl2F3NOS B8412875 2-Chloro-4-trifluoromethyl-5-thiazolecarbonyl chloride

2-Chloro-4-trifluoromethyl-5-thiazolecarbonyl chloride

Cat. No. B8412875
M. Wt: 250.02 g/mol
InChI Key: HRJUIZPPJLMIGB-UHFFFAOYSA-N
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Patent
US04251261

Procedure details

A mixture of 36.0 g (0.1554 mole) of the acid of Example 7 and 171 g (1.437 mole) of thionyl chloride were held at reflux for 6 hours. Excess thionyl chloride was removed under reduced pressure and the residue (38.1 g, 98%) was reacted as described in Examples 9-14.
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([C:11]([OH:13])=O)=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1.S(Cl)([Cl:16])=O>>[Cl:1][C:2]1[S:3][C:4]([C:11]([Cl:16])=[O:13])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
ClC=1SC(=C(N1)C(F)(F)F)C(=O)O
Name
Quantity
171 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue (38.1 g, 98%) was reacted

Outcomes

Product
Name
Type
Smiles
ClC=1SC(=C(N1)C(F)(F)F)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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